Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-
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Overview
Description
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, also known as benzoin methyl ether, is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a derivative of benzoin and is characterized by the presence of a methoxy group and two phenyl groups attached to the ethanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, typically involves the methylation of benzoin. One common method is the reaction of benzoin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ethanone, 2-methoxy-1,2-diphenyl-, (2S)- .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Catalysts like aluminum chloride (AlCl3) and iron(III) bromide (FeBr3) are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with enzymes and receptors in biological systems are also subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-ethoxy-1,2-diphenyl-: This compound has an ethoxy group instead of a methoxy group.
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: This compound has two methoxy groups attached to the ethanone backbone.
2-(Ethylamino)-1,2-diphenylethanone: This compound contains an ethylamino group instead of a methoxy group
Uniqueness
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, is unique due to its specific structural configuration and the presence of the methoxy group, which imparts distinct chemical and physical properties.
Biological Activity
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)- is a compound that has garnered attention for its diverse biological activities. This article explores its potential applications in various fields, including medicine and industry, by summarizing recent research findings, case studies, and data tables.
Chemical Structure and Properties
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)- is characterized by its unique structure which includes a methoxy group attached to a diphenyl ethanone framework. Its molecular formula is C15H14O2 and it possesses both hydrophobic and polar characteristics due to the presence of the methoxy group.
Biological Activities
1. Antioxidant Properties
Research indicates that ethanone, 2-methoxy-1,2-diphenyl-, (2S)- exhibits significant antioxidant activity. This property is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress in biological systems. The compound's radical scavenging activity has been quantitatively assessed using various assays:
Assay Type | EC50 Value (µM) |
---|---|
DPPH Radical Scavenging | 45.24 |
ABTS Radical Scavenging | 17.86 |
These results suggest that ethanone may serve as a potential therapeutic agent for oxidative stress-related conditions .
2. Antimicrobial Activity
Ethanone's antimicrobial properties have been documented in several studies. The compound has shown efficacy against various pathogens, including bacteria and fungi. For example:
- Bacterial Inhibition : Ethanone demonstrated significant inhibitory effects on multidrug-resistant strains of bacteria.
- Fungal Activity : Laboratory tests revealed antifungal properties against common fungal pathogens.
The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
3. Anti-inflammatory Effects
Ethanone also exhibits anti-inflammatory properties, which have been linked to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Case Study 1: Antioxidant Mechanism Investigation
A study focused on the antioxidant mechanisms of ethanone highlighted its interaction with reactive oxygen species (ROS). The research utilized computational methods to model the interactions of ethanone with ROS and suggested potential pathways for its protective effects in cellular environments .
Case Study 2: Antimicrobial Efficacy Assessment
In vitro assessments were conducted to evaluate the antimicrobial efficacy of ethanone against various clinical isolates. Results indicated that ethanone exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains, underscoring its potential as an effective antimicrobial agent .
The biological activity of ethanone is believed to stem from its structural features that allow it to interact with specific molecular targets:
Properties
CAS No. |
82572-27-8 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S)-2-methoxy-1,2-diphenylethanone |
InChI |
InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3/t15-/m0/s1 |
InChI Key |
BQZJOQXSCSZQPS-HNNXBMFYSA-N |
Isomeric SMILES |
CO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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